CU-Ptsm

Description

Historical Context of Thiosemicarbazones in Medicinal Chemistry

Thiosemicarbazones (TSCs) are organosulfur compounds synthesized through the condensation of thiosemicarbazides with aldehydes or ketones . This class of compounds has garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, encompassing antiviral, antifungal, antibacterial, and notably, anticancer properties . The earliest reports on the antitumour efficacy of thiosemicarbazones date back to 1956, when Brockman et al. described the properties of 2-formylpyridine thiosemicarbazones .

The therapeutic potential of thiosemicarbazones is largely attributed to their structural flexibility and their pronounced ability to chelate metal ions, particularly iron and copper . It has been observed that the formation of metal complexes with thiosemicarbazones often leads to an enhancement of their biological activity compared to the free ligands . Key mechanisms underlying their anticancer activity include the inhibition of ribonucleotide reductase, a crucial enzyme involved in DNA synthesis, and topoisomerase II . Several thiosemicarbazone derivatives, such as Triapine and Methisazone, have advanced into clinical development, underscoring their medicinal significance .

Overview of Copper Bis(thiosemicarbazone) Radiopharmaceuticals in Imaging Sciences

Copper(II) bis(thiosemicarbazone) complexes (Cu-BTSCs), when labeled with positron-emitting copper radioisotopes such as ⁶⁰Cu, ⁶²Cu, or ⁶⁴Cu, serve as valuable radiopharmaceuticals for Positron Emission Tomography (PET) imaging . These complexes are extensively utilized for in vivo imaging of blood flow (perfusion) and detection of hypoxic tissues . A defining characteristic of these radiopharmaceuticals is their neutral and lipophilic nature, which facilitates rapid diffusion across cell membranes into target cells .

The utility and specific applications of these agents are closely tied to their redox potentials and lipophilicity, properties that can be precisely modulated by altering the peripheral substituents on the ligand . The mechanism of intracellular trapping involves a bioreductive process: the stable Cu(II)-BTSC complex diffuses into cells and is subsequently reduced by intracellular reducing agents, typically within the mitochondria, to a labile Cu(I)-BTSC intermediate . This reduction leads to the dissociation and subsequent trapping of the charged Cu(I) ion by intracellular macromolecules, while the neutral thiosemicarbazone ligand can diffuse back out of the cell .

A notable analogue, Copper(II) diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM), exhibits a lower redox potential, enabling its selective reduction and trapping in hypoxic tissues, making it a prominent agent for hypoxia imaging .

Specific Research Focus on Copper(II) Pyruvaldehyde Bis(N4-methylthiosemicarbazone) (Cu-PTSM)

Copper(II) pyruvaldehyde bis(N4-methylthiosemicarbazone), commonly abbreviated as this compound, is a specific and widely investigated copper bis(thiosemicarbazone) complex . It functions as a positron emission tomography (PET) radiopharmaceutical primarily employed for evaluating blood flow in various organs, including the heart, brain, and tumors . As a neutral, lipophilic complex, this compound demonstrates rapid diffusion into cells, and its distribution within tissues directly correlates with regional blood flow .

The intracellular retention of this compound is governed by its bioreduction within the cell, particularly by mitochondria, which converts the stable Cu(II)-PTSM complex into a labile Cu(I)-PTSM form. This transformation prevents the agent from diffusing back out, thereby trapping the copper ion inside the cell . A key distinction of this compound from its analogue Cu-ATSM is its lack of selective uptake in hypoxic cells .

This compound can be synthesized via methods such as that described by Petering et al., or more efficiently through the use of a ⁶²Zn/⁶²Cu PET generator . Research findings highlight the efficacy of this compound across various models:

Detailed Research Findings on this compound

| Study Type/Model | Key Finding | Relevant Data/Context |

|---|---|---|

| Animal Studies (Rats, Mice) | Excellent uptake and microsphere-like retention in brain and heart after intravenous injection. Effective cell radiolabeling agent for PET studies of cell trafficking with minimal cytotoxicity. More efficient cellular uptake compared to FDG. | In rat models, this compound showed high uptake in brain and heart . In mice, ⁶⁴this compound was used for ex vivo cell labeling for in vivo PET imaging of cell trafficking, showing higher labeling efficiency than FDG . Studies on hamsters with colorectal carcinoma cell implants (GW39) showed ⁶⁴,⁶⁷this compound could quantify tumor blood flow . |

| Therapeutic Potential (Hamster Tumor Model) | Inhibited cancer cell implantation and growth at wound sites without overt signs of toxicity. | In hamsters, ⁶⁴this compound inhibited tumor implantation in wound sites dose-dependently. For example, 5 mCi of ⁶⁴this compound resulted in no macroscopic tumor growth, compared to 96% in saline controls . |

| Human Studies (Cardiac, Cerebral Imaging) | Effective in detecting occlusive coronary artery disease and quantifying cerebral and myocardial blood flow. | ⁶²this compound PET identified myocardial perfusion defects in 100% of patients with three-vessel disease (n=8) and two-vessel disease (n=9), and 67% with single-vessel disease (n=6) . It is considered a promising radiopharmaceutical for myocardial perfusion evaluation . |

| Menkes Disease Model (Macular Mice) | Delivered copper more effectively to neuronal cytochrome oxidase (CO) than cupric chloride, despite low brain copper levels. Reduced renal copper accumulation. | In macular mice, this compound treatment led to higher CO activity in cerebral and cerebellar cortices compared to CuCl₂ treatment, and renal copper content was reduced by half . |

Comparison of this compound and Cu-ATSM Properties

| Property | This compound | Cu-ATSM |

|---|---|---|

| Chemical Name | Copper(II) pyruvaldehyde bis(N4-methylthiosemicarbazone) | Copper(II) diacetyl-bis(N4-methylthiosemicarbazone) |

| Primary Imaging Use | Blood flow (perfusion) imaging | Hypoxia imaging |

| Hypoxia Selectivity | Lacks selectivity for hypoxic cells | Selectively reduced in hypoxic cells |

| Redox Potential | Higher than Cu-ATSM | Lower than this compound |

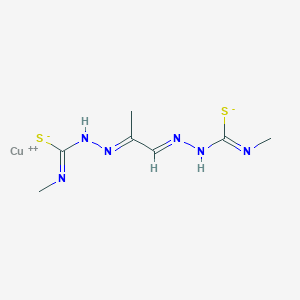

Structure

2D Structure

Properties

CAS No. |

19976-14-8 |

|---|---|

Molecular Formula |

C7H12CuN6S2 |

Molecular Weight |

307.9 g/mol |

IUPAC Name |

copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |

InChI Key |

OPBOHAVZSFKTOF-DVHWKNMOSA-L |

SMILES |

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |

Isomeric SMILES |

C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |

Canonical SMILES |

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |

Synonyms |

64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Production of Cu Ptsm

Ligand Synthesis and Coordination Chemistry Principles

The ligand pyruvaldehyde bis(N4-methylthiosemicarbazone) (H₂PTSM) is the organic component of Cu-PTSM. Thiosemicarbazone ligands are known for their ability to form stable complexes with transition metals. The synthesis of bis-thiosemicarbazone compounds like PTSM typically involves the gradual addition of pyruvaldehyde to a solution of N-4 methyl bis-thiosemicarbazone.

In the context of coordination chemistry, PTSM forms a neutral, lipophilic complex with copper. This characteristic allows for its rapid diffusion across cell membranes. The copper atom is chelated by the thiosemicarbazone moieties, forming a stable complex.

Radiosynthesis of this compound with Positron-Emitting Isotopes

Radiolabeling of PTSM with positron-emitting copper isotopes, such as 62Cu and 64Cu, is crucial for its use in PET imaging.

Copper-62 (62Cu), with a half-life of 9.7 minutes, is often produced from a 62Zn/62Cu generator system. The parent isotope, 62Zn, has a half-life of 9.2 hours and is typically generated by proton bombardment of natural copper targets, specifically through the 63Cu(p,2n) and 65Cu(p,4n) reactions. After a cool-down period of 3-4 hours to reduce co-produced isotopes like 63Zn, the purified 62Zn is loaded onto an anion exchange resin column, such as Dowex 1x8.

The 62Cu daughter isotope is then selectively and efficiently eluted from the generator. Elution is commonly performed using an acidic solution, such as 0.25 mL of dilute HCl or 2N HCl, which delivers 62Cu2+. Some systems employ a three-channel peristaltic pump to deliver the eluant (e.g., 2.25 mL of 1.8 M NaCl, 0.2 M HCl) through the generator column to elute 62Cu in approximately 40 seconds.

Key performance metrics for 62Zn/62Cu generators include:

62Zn Breakthrough : Breakthrough of the parent 62Zn isotope is consistently very low, typically less than 0.0001% to 0.001% of the total eluted 62Cu activity.

The complexation of 62Cu with the PTSM ligand is a rapid process. In some methods, 62Cu eluted from the generator is directly introduced into a kit vial containing reconstituted lyophilized H₂PTSM and excipients. The reaction can be very fast, with synthesis of 62this compound reaching near 100% within 4.5 to 37.5 seconds, even with low ligand concentrations (e.g., 1 µg H₂PTSM per injection volume).

Purification strategies often involve solid-phase extraction (SPE) using cartridges like Oasis HLB mini cartridges or C18-SepPak Light SPE cartridges to isolate the 62this compound product from the reaction mixture. This step helps remove unreacted copper and other impurities, ensuring high radiochemical purity. The purified 62this compound product can then be recovered, for instance, by an ethanol (B145695) backwash.

Copper-64 (64Cu), with a longer half-life of 12.7 hours, is also used for this compound production, particularly for preclinical investigations. 64Cu can be produced via various routes, most commonly in a nuclear reactor or a cyclotron. High specific activity 64Cu can be achieved through reactions like 64Zn(n,p)64Cu.

The radiosynthesis of 64this compound typically involves the addition of the H₂PTSM ligand to acetate-buffered [64Cu]copper chloride. The reaction mixture is then subjected to solid-phase extraction for isolation and purification.

Consistent high radiochemical yield and purity are critical for radiopharmaceutical applications.

Radiochemical Yield (RCY):

For 62this compound, radiochemical yields have been reported around 70% end-of-synthesis based on total 62Cu at the time of elution. Other systems have achieved yields of about 40% with purity >98%, while optimized systems have reported 94% radiochemical yield. A generator system evaluated in clinical trials showed a yield of 72% ± 16%.

For 64this compound, radiochemical yields of the final formulated product have averaged 83 ± 5%.

Radiochemical Purity (RCP):

62this compound has consistently demonstrated high radiochemical purity, often exceeding 95%. Values reported include 99.1 ± 0.7% (Oasis method) and 97.7 ± 0.9% (C18-SepPak method). Another study reported >95% radiochemical purity at the outlet of the generator housing.

64this compound has shown excellent radiochemical purity, averaging 99.8 ± 0.4% (n=64).

Specific Activity: Specific activity refers to the radioactivity per unit mass of the radionuclide. While specific activity values for this compound are not always explicitly stated in the context of the final complex, the specific activity of the copper radioisotopes themselves is high. For instance, 61Cu has been reported with specific activities of approximately 9.1 TBq/mmol. High specific activity is crucial for targeted imaging agents to ensure sufficient signal with minimal mass injected.

Table 1: Summary of Radiochemical Production Parameters for this compound

| Isotope | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Production Time (approx.) | Reference |

| 62Cu | ~70% , 72 ± 16% , 94% | >95% , 97.7-99.1% | 3.5 ± 0.6 minutes (from elution to delivery) , 4.5-37.5 seconds (reaction time) | |

| 64Cu | 83 ± 5% | 99.8 ± 0.4% | Not specified, but methods developed for efficient production |

Production of <sup>64</sup>this compound for Preclinical Investigations

Formulation and Stabilization Approaches for Radiopharmaceutical Applications

After radiosynthesis and purification, this compound is formulated into a physiologically acceptable solution for administration. For 62this compound, the final product can be diluted with saline to a 5% ethanol concentration to prepare it for patient use. The integrated steps of generator elution and in-line radiopharmaceutical synthesis for 62this compound can be very rapid, requiring approximately 33 seconds.

For 64this compound, the purified product is typically recovered and formulated in a 2.0 mL volume of normal saline containing 5% ethanol and 5% propylene (B89431) glycol. This formulation approach ensures the stability and suitability of the radiopharmaceutical for microPET and autoradiographic imaging, particularly in small animal models, by supporting high concentrations of the tracer.

Molecular and Cellular Mechanisms of Cu Ptsm Bio Retention

Passive Diffusion Across Cellular Membranes

Cu-PTSM acts as a lipophilic transporter of Cu(II) ions, facilitating its entry into cells primarily through passive diffusion . This process is driven by the concentration gradient between the extracellular and intracellular compartments . The neutral and lipophilic nature of the Cu(II)-PTSM complex allows it to efficiently cross the hydrophobic barrier of the cell membrane . Studies have shown that this compound rapidly diffuses into cells, with influx often equilibrating within a few hours .

Data on this compound uptake efficiency in C6 cells demonstrates rapid initial diffusion:

| Time (hours) | This compound Uptake Efficiency in C6 cells (%) |

|---|---|

| 3 | Rapid diffusion, appears to equilibrate |

| 5 | 70-85 (efficient labeling) |

Intracellular Bioreductive Trapping Mechanism

The key to this compound's intracellular retention lies in a bioreductive trapping mechanism, which involves the reduction of the copper ion within the complex, leading to its dissociation and subsequent sequestration.

Cu(II)-PTSM is a highly stable complex in its divalent copper form, with a binding affinity (Ka) of approximately 1018 at pH 7.4 . However, upon entering the intracellular environment, the stable Cu(II)-PTSM complex undergoes reduction to a more labile Cu(I)-PTSM species . This reduction is a virtually irreversible process . The redox potential of this compound is approximately -208 mV, which is a crucial factor governing the rate of its intracellular trapping .

The reduction of Cu(II)-PTSM to Cu(I)-PTSM is facilitated by endogenous reducing agents present in the intracellular environment . Key players in this process include glutathione (B108866) (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) .

Glutathione (GSH): Glutathione, a ubiquitous intracellular sulfhydryl group, has been postulated to reduce this compound . While GSH can act as a radical scavenger, its involvement in this compound reduction suggests a role in the initial destabilization of the complex .

NADH: NADH-dependent reduction of this compound has been demonstrated, particularly by Complex I in the mitochondrial electron transport chain (ETC) . This enzymatic reduction is specific and has been observed in murine brain homogenate . Under normoxic conditions, this compound is efficiently reduced at the Complex I site using NADH as the electron donor . An increase in NADH concentration, potentially due to disturbed electron transport in mitochondria, can lead to enhanced reductive retention of this compound .

Following its reduction, the Cu(I)-PTSM complex becomes labile . The thiosemicarbazone ligand, PTSM, has a higher binding affinity for divalent copper (Cu(II)) than for monovalent copper (Cu(I)) . This difference in affinity leads to the dissociation of the Cu(I) ion from the ligand framework once the complex is reduced . This dissociation is a critical step in the trapping mechanism, as the released Cu(I) ion is now charged and distinct from the neutral complex .

Role of Endogenous Reducing Agents (e.g., Glutathione, NADH) in Cu(II) Reduction

Efflux Mechanisms and Their Influence on Intracellular Retention

Factors contributing to poor label retention can include slow or inefficient intracellular trapping, saturated uptake, or active cellular elimination . The efflux of copper from cells is often mediated by copper cellular transport mechanisms . For example, the multidrug resistance protein 1 (MDR1), an ATP-dependent efflux pump, has been shown to influence the retention of this compound . Cells highly expressing MDR1 exhibited significantly decreased this compound retention and enhanced efflux in in vitro studies . This suggests that MDR1 may affect the intracellular availability of Cu(II)-PTSM for reduction or enhance the efflux of Cu(I)-PTSM or reoxidized Cu(II)-PTSM .

Observed efflux rates of this compound from C6 cells:

| Time (hours) | Percentage Label Retained in C6 cells (%) |

|---|---|

| 5 | ~50 |

Modulation by Efflux Transporters (e.g., MDR1 Protein)

The cellular retention of this compound is significantly modulated by the activity of efflux transporters, particularly the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1. MDR1 is a 170-kDa glycoprotein (B1211001) and an adenosine (B11128) triphosphate (ATP)-dependent efflux pump, belonging to the ATP-binding cassette (ABC) superfamily of membrane transport proteins. Its role in mediating multidrug resistance in tumors has been well-established, affecting the intracellular concentration of various therapeutic agents.

Research findings indicate a clear inverse relationship between MDR1 expression and the cellular retention of this compound. Studies conducted in human and murine tumor models have demonstrated that tumors with high MDR1 expression exhibit lower radiotracer activity on PET/CT images and decreased retention of 64this compound.

In in vitro experiments utilizing tumor cell lines, such as the MDR1-negative parent cell line MES-SA and its MDR1-overexpressing counterpart MES-SA/Dx5, significant differences in 64this compound retention and efflux have been observed. MES-SA/Dx5 cells, which highly express MDR1, showed significantly decreased 64this compound retention and enhanced efflux compared to MES-SA cells.

To further elucidate the specific role of MDR1 in this compound retention, studies employed RNA interference (siRNA) technology to knock down MDR1 protein expression. A 70% reduction in MDR1 protein levels in MES-SA/Dx5 cells resulted in a significant enhancement of 64this compound retention and a corresponding decrease in its efflux rate. This demonstrates that MDR1 directly influences the cellular accumulation and removal of this compound. It is noteworthy that while both 64Cu-ATSM and 64this compound are affected by MDR1 expression, the normalization of retention following MDR1 knockdown was more pronounced for 64Cu-ATSM compared to 64this compound.

The influence of MDR1 on this compound bio-retention is critical, as tumor hypoxia, a condition often associated with resistance to chemotherapy, can also impact the expression and activity of efflux pumps like P-glycoprotein. This interaction suggests that the efficacy of this compound as a diagnostic or therapeutic agent could be compromised in tumors exhibiting high MDR1 expression, highlighting the importance of considering transporter activity in its application.

Table 1: Effect of MDR1 Expression on 64this compound Retention and Efflux in Tumor Cell Lines

| Cell Line | MDR1 Expression Level | 64this compound Retention | 64this compound Efflux | Reference |

| MES-SA | Negative (-) | Baseline | Baseline | |

| MES-SA/Dx5 | High (+) | Significantly Decreased | Enhanced | |

| MES-SA/Dx5 + MDR1 siRNA | Reduced by 70% | Significantly Enhanced | Decreased |

Structure Activity Relationships Sar and Analog Development of Cu Ptsm

Influence of Ligand Alkylation Patterns on Electronic Structure and Redox Potentials

The alkylation pattern of the ligand in copper bis(thiosemicarbazone) complexes profoundly influences their electronic structure and redox potentials. For instance, the addition of alkyl groups to the diimine backbone of the ligand has been reported to decrease the redox potential of the resulting copper complexes, making them less susceptible to bioreduction and metal-ligand dissociation . Conversely, Cu-PTSM, with only one alkyl group on its backbone, possesses a relatively high redox potential, rendering it prone to bioreduction and subsequent metal release in various cellular environments . This contrasts with analogues like Cu-ATSM (copper diacetyl-bis(N4-methylthiosemicarbazone)), which has a lower redox potential (approximately 100 mV lower than this compound) due to additional methyl groups on its diimine backbone, making it more selectively reduced in hypoxic cells .

The redox activity of copper(II) bis(thiosemicarbazone) complexes was correlated to their structure-activity relationships, demonstrating that the alkylation of the ligand backbone controls the reduction potential . This control is crucial for optimizing their uptake into specific tissues or cells, such as hypoxic tumor cells .

Table 1: Influence of Alkylation on Redox Potential

| Compound | Alkylation Pattern (Backbone) | Relative Redox Potential | Susceptibility to Bioreduction |

| This compound | Mono-alkylated | Higher | More susceptible |

| Cu-ATSM | Di-alkylated | Lower | Less susceptible (hypoxia-selective) |

Correlation Between Molecular Orbital Energies and Biological Behavior

Density functional theory (DFT) calculations have provided significant insights into the chemical and electronic properties underlying the observed structure-activity relationships of Cu(II)bis(thiosemicarbazone) analogues. These studies have shown that the energy order of the Lowest Unoccupied Molecular Orbital (LUMO) and the next lowest orbital is strikingly dependent on the ligand alkylation pattern, which correlates with hypoxia-selectivity and redox potentials .

A key distinction between this compound and hypoxia-selective analogues like Cu-ATSM lies in the nature of their LUMOs. The LUMOs of Cu-ATSM and other hypoxia-selective analogues are predominantly metal-based, leading to a singlet reduced species upon reduction. This singlet state is more stable and readily re-oxidized by molecular oxygen, allowing the complex to diffuse out of normoxic cells if oxygen is present . In contrast, the LUMOs of this compound and other nonselective analogues are predominantly ligand-based, resulting in a triplet reduced species that dissociates immediately upon reduction, releasing the copper ion . This difference in LUMO character and the resulting stability of the reduced species is critical for their biological behavior, particularly regarding intracellular trapping and hypoxia selectivity . Even subtle energy shifts in frontier orbitals can have profound chemical and pharmacokinetic consequences by altering the order and occupancy of these orbitals .

Impact of Ligand Substituents on Lipophilicity and In Vivo Biodistribution

Studies evaluating the in vivo distribution of this compound and its derivatives in Sprague-Dawley rats demonstrated rapid blood clearance and excellent uptake in the brain and heart within one minute post-injection . This compound exhibited prolonged "microsphere-like" retention in both the heart and brain, with copper concentration remaining constant over two hours . However, analogues with higher lipophilicity, such as Cu-PTSM2 (logP = 2.35), showed rapid washout from cells, suggesting that excessively high lipophilicity may prompt rapid efflux before bioreduction and metal-ligand dissociation can occur . Conversely, less lipophilic analogues like Cu-PTS (logP = 0.53) crossed the blood-brain barrier less efficiently .

Table 2: Lipophilicity and Biodistribution of this compound and Analogues

| Compound | LogP (Octanol/Saline Partition Coefficient) | Blood-Brain Barrier Permeability | Retention in Brain/Heart |

| This compound | 1.45 - 1.97 | Efficient | Prolonged ("microsphere-like") |

| Cu-PTSM2 | 2.35 | Efficient | Rapid washout |

| Cu-PTS | 0.53 | Less efficient | Similar to this compound in myocardium |

Design and Evaluation of this compound Analogues for Modified Bio-kinetic Profiles

The ability to independently control the redox potential and lipophilicity of copper bis(thiosemicarbazone) complexes through ligand alkylation patterns has enabled the rational design of analogues with modified bio-kinetic profiles . This design strategy aims to optimize their properties for specific imaging or therapeutic applications.

This compound, due to its high reduction potential, has been extensively investigated as a marker of tissue perfusion, as it is readily reduced and intracellularly trapped in most tissues regardless of oxygen levels . Its rapid intracellular reduction and metal-ligand dissociation are thought to make its uptake almost entirely dependent on blood flow .

In contrast, structural modifications led to the development of Cu-ATSM, which exhibits a lower reduction potential and improved cellular membrane permeation due to its lipophilicity . Cu-ATSM is selectively reduced and trapped in hypoxic cells, making it a valuable agent for imaging hypoxia . The retention mechanism of Cu-ATSM is hypothesized to involve bioreductive trapping, where the Cu(II) complex is reduced to an unstable Cu(I) species in the reductive intracellular environment of hypoxic cells, leading to its irreversible trapping .

Another analogue, Cu-GTSM, a blood-brain barrier-permeable complex, has been designed to release its copper payload non-selectively into cells by bioreduction, and has been used to monitor copper trafficking in models of neurological disorders . The bioreductive trapping mechanism is a common theme for these complexes: the stable, lipophilic Cu(II)-PTSM complex passively diffuses across the cell membrane, is reduced to a labile Cu(I)-PTSM complex, which then dissociates, trapping the Cu(I) ion intracellularly as it binds to macromolecules, while the neutral PTSM ligand diffuses back out.

Table 3: Key Analogues of this compound and Their Modified Bio-kinetic Profiles

| Compound | Key Structural Modification | Primary Bio-kinetic Feature | Application/Relevance |

| This compound | Mono-alkylated backbone | Rapid bioreduction, perfusion-dependent trapping | Tissue perfusion imaging |

| Cu-ATSM | Di-alkylated backbone | Lower redox potential, hypoxia-selective trapping | Hypoxia imaging |

| Cu-PTSM2 | Di-methylated terminal amines | Higher lipophilicity, rapid washout | Understanding lipophilicity-kinetics relationship |

| Cu-GTSM | Modified backbone | BBB-permeable, non-selective copper release | Copper trafficking in neurological disorders |

Preclinical Evaluation of Cu Ptsm in Animal Models

In Vivo Imaging Modalities: Positron Emission Tomography (PET) in Preclinical Settings

PET imaging with Cu-PTSM has been widely employed in preclinical settings to assess tissue perfusion. This compound is a neutral, lipophilic complex that rapidly diffuses into cells, where it is reduced and trapped . This property makes it a valuable perfusion tracer .

Various copper isotopes are used for PET imaging with this compound. Cu, with a short half-life of 9.7 minutes, is often generator-produced from a Zn/Cu generator, allowing for on-site production and multiple imaging studies within a single session due to reduced patient radiation dose . Cu, with a longer half-life of 12.7 hours, is more suitable for preclinical studies, offering longer cell-tracking periods .

MicroPET imaging studies in mice have successfully demonstrated the ability to track this compound-labeled cells, such as C6 rat glioma cells, for up to 20 hours . The initial biodistribution of this compound-labeled cells differs from that of free this compound, indicating that the imaging tracks the copper trapped within the cells rather than dissociated activity . Tail-vein injected labeled C6 cells have been observed to traffic to the lungs and liver .

Ex Vivo Radiometric and Autoradiographic Analyses of Tissue Uptake

Ex vivo radiometric and autoradiographic analyses are crucial for validating in vivo PET findings and providing detailed insights into tissue uptake and distribution at a microscopic level.

Autoradiography of tumor slices following co-injection of this compound and Cu-ATSM into the same animal showed that this compound was uniformly distributed throughout EMT6 tumors . This uniform distribution supports its role as a perfusion tracer, reflecting blood flow rather than specific hypoxic regions .

In studies evaluating cerebral blood flow, autoradiography has been used to quantify tracer retention in three-dimensionally reconstructed brains, showing high homology between this compound and C-iodoantipyrine patterns of cerebral activation . Similarly, autoradiography scans of Ga-S3N and this compound in rats showed similar patterns of uptake in the brain, with this compound serving as a regional perfusion marker .

Ex vivo analysis also confirms that this compound is predominantly metabolized and cleared by hepatocytes . MicroPET images of mice injected with free this compound primarily showed hepatic clearance of radiocopper, with minimal activity in the lungs .

Comparative Preclinical Studies with Other Copper Bis(thiosemicarbazone) Complexes (e.g., Cu-ATSM)

This compound is often compared with other copper bis(thiosemicarbazone) complexes, notably Copper(II) diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM), due to their structural similarities and differing biological properties . While this compound is primarily a perfusion tracer, Cu-ATSM is known for its selectivity towards hypoxic tissues .

The key difference lies in their redox potential: Cu-ATSM has a lower redox potential than this compound, making it more readily reduced and trapped in hypoxic tissues . This means this compound lacks hypoxia selectivity, with its distribution being proportional to blood flow .

Comparative biodistribution studies of Cu-ATSM with this compound in BALB/c mice bearing EMT6 tumors showed optimal tumor uptake for both after 10 minutes post-injection, suggesting a rapid trapping mechanism . However, ex vivo autoradiography revealed that while this compound was uniform throughout the EMT6 tumor, Cu-ATSM showed heterogeneous uptake, indicative of its trapping in hypoxic regions .

In vivo and in vitro studies have demonstrated an inverse relationship between MDR1 expression and the retention of both Cu-ATSM and this compound . Cells highly expressing MDR1 showed significantly decreased retention and enhanced efflux of both tracers . This suggests that MDR1 expression or activity can influence the tumor retention of these radiotracers, potentially complicating the interpretation of hypoxia imaging results .

The use of both Cu-ATSM and this compound in a single imaging session is feasible and advantageous, as they independently provide information about hypoxia and perfusion, respectively . This allows for a more comprehensive assessment of tumor characteristics, especially in cases where tumor perfusion might be low, affecting the delivery of hypoxia-selective tracers .

Bioinorganic and Coordination Chemistry of Cu Ptsm

Coordination Geometry and Electronic Structure of Copper(II) in Cu-PTSM Complexes

Copper(II) in this compound complexes typically exhibits a d⁹ electronic configuration, which renders it paramagnetic . Thiosemicarbazone ligands, such as those found in this compound, are known to form stable neutral copper(II) chelates with a 2:1 ligand-to-metal ratio . The coordination geometry around the copper(II) ion in these complexes can vary, often presenting as distorted square pyramidal or square planar, depending on the specific counter anion present.

Electronic Paramagnetic Resonance (EPR) spectroscopy studies of copper(II) complexes, including those related to this compound, indicate that the unpaired electron predominantly resides in the d(x²-y²) orbital, evidenced by the gII > gI relationship in their EPR spectra. Molecular orbital analyses of Cu(II)PTSM reveal that while one orbital is primarily metal-based, another significant orbital is predominantly ligand-based. Density Functional Theory (DFT) computations are frequently employed to elucidate the electronic structures and interpret the spectral properties of such copper(II) complexes. Further insights from Natural Bond Order (NBO) analysis suggest substantial ligand-to-metal electron donation from the nitrogen and sulfur atoms of the thiosemicarbazone ligand to the copper center.

Redox Chemistry of the Cu(II)/Cu(I) Couple in Biologically Relevant Environments

The redox chemistry of the Cu(II)/Cu(I) couple is central to the biological activity and intracellular fate of this compound. As a neutral and lipophilic complex, this compound readily diffuses across cell membranes . Once inside the cellular environment, it undergoes intracellular reduction from copper(II) to copper(I). This reduction is a critical step, leading to the destabilization of the complex and the subsequent dissociation and release of copper(I) into the intracellular copper pool, a process often termed "redox trapping" .

The reduction of this compound is an enzymatic and NADH-dependent process, bearing similarities to the activation mechanisms of certain bioreductive anticancer agents . Studies in murine brain homogenate have confirmed the reduction and cleavage of Cu(II)-PTSM to Cu(I) . The reduction potential of the Cu(II)/Cu(I) couple is a key determinant of the complex's biological activity and selectivity. This compound exhibits an intermediate redox potential when compared to related bis(thiosemicarbazone) complexes like Cu-GTSM (glyoxal bis(N4-methylthiosemicarbazonato)copper(II)), which has a higher redox potential, and Cu-ATSM (diacetyl bis(N4-methylthiosemicarbazonato)copper(II)), which has a lower redox potential. The redox potential is significantly influenced by the alkyl substitution pattern on the diimine backbone of the ligand. Complexes with lower redox potentials tend to exhibit hypoxia selectivity, meaning they are preferentially reduced and trapped in hypoxic (low-oxygen) environments. In contrast, this compound demonstrates high cellular uptake irrespective of oxygen concentration. The bioactivities of various copper bis(thiosemicarbazone) complexes are directly linked to their redox stability.

Ligand Field Theory and Molecular Orbital Analysis Applied to this compound Systems

Ligand Field Theory (LFT) offers a comprehensive framework for understanding the electronic structure of transition metal complexes, including this compound systems, by integrating principles from both Crystal Field Theory (CFT) and Molecular Orbital Theory (MOT). LFT accounts for both the electrostatic and covalent interactions between the central metal ion and its surrounding ligands.

Molecular Orbital Theory, a more advanced approach, provides a detailed description of metal-ligand bonding by considering the overlap and combination of both metal and ligand orbitals. In the context of Cu(II)PTSM, computational studies using molecular orbital analysis have illustrated that specific orbitals within the complex can be characterized as either predominantly metal-based or primarily ligand-based. For copper(II) complexes, the unpaired electron typically occupies the d(x²-y²) orbital. Furthermore, computational methods like Density Functional Theory (DFT) are instrumental in interpreting the electronic structures and spectroscopic properties of these copper(II) complexes. These analyses reveal significant stabilizing interactions, such as ligand-to-metal electron donation from the nitrogen and sulfur donor atoms to the copper center.

Interactions with Biological Ligands and Proteins (Excluding Human Clinical Data)

The interactions of this compound with biological ligands and proteins are crucial for understanding its distribution and mechanism of action within living organisms.

Serum Albumin Binding and Interspecies Variability

This compound exhibits considerable variability in its binding affinity to serum albumin across different species. Notably, this compound binds much more strongly to human serum albumin (HSA) than to dog albumin. This observed interspecies difference in albumin binding may contribute to the challenges encountered when extrapolating animal study results to predict this compound behavior in humans.

The strong interaction of this compound with HSA is not solely explained by specific amino acid substitutions in the IIA binding pocket of serum albumins. However, the presence of substituents bulkier than a methyl group on the imine carbons of the copper bis(thiosemicarbazone) chelate has been shown to disrupt the specific affinity for the IIA region of HSA. Other related copper(II) bis(thiosemicarbazone) complexes also demonstrate similar interspecies variability in their albumin binding characteristics. Serum albumin, a highly abundant protein in blood plasma, plays a vital role in transporting various endogenous and exogenous molecules, including metal ions and pharmaceutical compounds. Human serum albumin possesses primary drug-binding sites, known as Sudlow's site I and site II, which are located in the hydrophobic cavities of subdomains II-A and III-A, respectively.

Interactions with Intracellular Components and Enzyme Systems

As a neutral and lipophilic complex, this compound readily permeates cell membranes . Upon entry, it undergoes intracellular reduction from Cu(II) to Cu(I), leading to its trapping and the subsequent release of copper into the intracellular copper pool . This reduction process is enzymatic and dependent on NADH, suggesting a mechanism akin to that of bioreductive drugs . Experimental evidence from murine brain homogenate studies confirms the reduction and cleavage of Cu(II)-PTSM to Cu(I) .

Advanced Analytical and Computational Methodologies in Cu Ptsm Research

Spectroscopic Characterization Techniques (e.g., Electron Spin Resonance, UV-Visible Spectroscopy)

Spectroscopic methods are fundamental for elucidating the molecular structure and electronic environment of Cu-PTSM. Electron Spin Resonance (ESR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable.

ESR spectrometry, often coupled with High-Performance Liquid Chromatography (HPLC), has been employed to investigate the behavior of this compound. Studies on 62this compound in tumor cell lines revealed that in brain tissue, a mitochondrial electron transport enzyme specifically reduced this compound, a process that was enzymatic and NADH-dependent. This reduction was not observed in tumor mitochondria . Further ESR and HPLC analysis of murine brain homogenate indicated the reduction and subsequent cleavage of Cu(II)-PTSM to Cu(I) .

UV-Visible spectroscopy plays a significant role in confirming the binding of the metal center to the ligand and in predicting the geometry of copper(II) complexes. For thiosemicarbazone-based copper complexes, UV-Visible absorption spectra exhibit characteristic absorption bands that shift upon complexation, consistent with planar coordinated crystal structures . The structural characterization of this compound by X-ray crystallography has confirmed its expected pseudo-square planar N2S2 metal coordination sphere. Notably, the copper center also engages in an axial interaction with the sulfur atom of an adjacent this compound molecule within the crystal lattice .

Chromatographic Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of this compound, particularly in its radiolabeled forms.

HPLC is a critical quality control procedure in the radiolabeling of compounds such as [61Cu]-PTSM . Radio-HPLC is specifically utilized for the identification and evaluation of the radiochemical purity of radiolabeled complexes, including 64Cu-azamacrocyclic complexes . The preparation of 61this compound has involved a two-step column chromatography method, employing both cation and anion exchange resins, to effectively separate 61Cu2+ produced from the natZn(p,x)61Cu nuclear reaction .

Research findings highlight the high purity achievable for this compound. For instance, [61Cu]-PTSM has demonstrated over 97% radiochemical purity when assessed by Instant Thin-Layer Chromatography (ITLC) . Other methods for related copper complexes, such as [61Cu]NHAG, have reported purities exceeding 99.9% by HPLC after Solid Phase Extraction (SPE) purification . The synthesis of 62this compound has been shown to yield a radiochemical purity greater than 98%, with some methods achieving yields as high as 94% .

The coupling of HPLC with mass spectrometry (LC-MS) offers a powerful analytical tool for radiopharmaceutical development. This combined methodology enables the detection of trace-level impurities, accurate determination of specific activity, and identification of metabolites . Reverse-phase HPLC (RP-HPLC) methods have been specifically developed for the separation and characterization of copper-labeled azamacrocyclic complexes, facilitating the determination of radiochemical purity and the detection of metabolites in biological samples .

Table 1: Purity Analysis of this compound and Related Copper Complexes

| Compound | Analytical Method | Radiochemical Purity | Reference |

| 61this compound | ITLC | >97% | |

| 62this compound | Synthesis Method | >98% | |

| 61Cu-NHAG (related) | HPLC (after SPE) | >99.9% | |

| This compound | HPLC | 100% |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing valuable insights into the electronic structure and reactivity of this compound.

DFT is extensively used to investigate the electronic structure and exchange interactions within copper complexes . These calculations can reveal critical information about the compound's ground state, band gap, and magnetic excitations . For various copper clusters, DFT has been employed to determine fundamental structural and electronic properties, including binding energy, average bond length, magnetic moment, and the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap .

Furthermore, DFT calculations are instrumental in interpreting the electronic structure and spectral properties of copper(II) complexes . They can also be used to analyze frontier orbital charge densities, indicating where the charge density of HOMO and LUMO orbitals is predominantly located, such as near the copper atoms . In the context of copper oxide clusters, DFT has provided insights into the transition of atomic structures from two-dimensional to three-dimensional motifs, demonstrating that this evolution is governed by the energy balance of Cu-O (d-p) and Cu-Cu (d-d) bonds .

A significant property often predicted or characterized using computational methods like DFT is the redox potential. For this compound, its redox potential has been determined to be -208 mV .

Computational Modeling of Molecular Interactions and Dynamics within Biological Systems

Beyond static electronic structure calculations, computational modeling offers dynamic insights into how this compound interacts within complex biological environments. This field applies principles of physics, mathematical analysis, and computer modeling to understand the structure, dynamics, interactions, and functions of biological systems .

Molecular dynamics simulations are a key tool in this area, enabling researchers to study protein conformational changes and their interactions with other biomolecules, such as ligands or inhibitors. These simulations provide a detailed picture of molecular motion and energy transfer within biological systems .

Computational models serve multiple purposes in research, including the ability to develop and test hypotheses in silico before undertaking costly experimental methodologies. They can significantly reduce research time and costs, offer mechanistic justifications for experimental results, and facilitate the analysis and communication of findings for scientific publications and presentations .

The "interactome" concept, which describes the intricate network of interactions among proteins, DNA, RNA, lipids, and small molecules within biological systems, is crucial for understanding organismal functions. The integration of computational and experimental approaches is vital for a comprehensive understanding of these dynamic molecular interactions . Computational modeling has also provided valuable insights into host-pathogen interactions, aiding in the understanding of disease mechanisms, identification of potential therapeutic targets, and prediction of treatment outcomes .

A notable property of this compound, its high membrane permeability, allows for rapid diffusion into cells . This characteristic, which is critical for its biological activity, can be further explored and understood through computational modeling of its interactions with biological membranes.

Emerging Research Directions and Preclinical Therapeutic Potential of Cu Ptsm

Investigation in Copper Dyshomeostasis Disorders and Neurodegenerative Models (Preclinical)

Preclinical investigations have explored the role of copper bis(thiosemicarbazone) complexes, including Cu-PTSM and its analog Cu-GTSM (glyoxalbis(N4-methyl-3-thiosemicarbazonato) copper(II)), in conditions characterized by copper dyshomeostasis and neurodegeneration. This compound is known for its capacity to diffuse through cell membranes and subsequently release copper when reduced within the cellular environment.

While direct detailed studies on this compound in neurodegenerative models are less prominent in the provided literature, related copper bis(thiosemicarbazone) complexes like Cu-GTSM offer insights into potential mechanisms. For instance, preclinical studies utilizing 64Cu-GTSM in transgenic mouse models of Alzheimer's disease (AD), such as TASTPM mice, have revealed significant alterations in brain copper trafficking. These studies demonstrated an increased brain concentration of 64Cu at both 30 minutes and 24 hours post-injection, alongside a faster clearance of 64Cu from the brain in TASTPM mice compared to healthy controls. Such findings suggest that 64Cu-GTSM Positron Emission Tomography (PET) imaging could serve as a valuable tool for identifying copper trafficking abnormalities associated with neurological disorders.

Furthermore, Cu-GTSM has shown efficacy in improving brain dysfunction by elevating brain copper levels in murine models of Alzheimer's disease and has been observed to prolong survival in macular mice, a model for Menkes disease, which is a genetic disorder of copper transport. The proposed mechanism of action for similar copper complexes, such as Cu-ATSM, in Parkinson's disease animal models includes neuroprotection, enhanced cognitive performance, and restoration of motor function, potentially through the inhibition of peroxynitrite-mediated α-synuclein oligomer formation. These preclinical results underscore the broader therapeutic potential of copper-thiosemicarbazone complexes in addressing neurodegenerative conditions linked to copper dysregulation.

Table 1: Preclinical Findings of Copper Bis(thiosemicarbazone) Complexes in Neurodegenerative Models

| Compound | Preclinical Model | Key Findings |

| Cu-GTSM | TASTPM mouse model of AD | Significantly increased brain concentration of 64Cu; Faster 64Cu clearance from brain; Potential for delineating copper trafficking abnormalities. |

| Cu-GTSM | Murine model of AD | Improved brain dysfunction by increasing brain copper levels. |

| Cu-GTSM | Macular mice (Menkes disease model) | Prolonged survival. |

| Cu-ATSM | Parkinson's disease animal models | Neuroprotection; Improvement of cognitive performance; Restoration of motor function; Proposed inhibition of peroxynitrite-mediated α-synuclein oligomer formation. |

Potential for Targeted Radiotherapy and Anti-tumor Effects (Preclinical)

The unique decay characteristics of Copper-64 (64Cu), which include both positron (beta+) and negative beta (beta-) emissions, make it suitable for dual applications in both Positron Emission Tomography (PET) imaging and targeted radiotherapy of cancer. In this context, this compound, particularly when labeled with 64Cu, has been investigated for its potential in targeted radiotherapy. Preclinical studies have demonstrated that 64this compound possesses therapeutic capabilities, including the inhibition of tumor growth and cancer cell implantation at doses that did not exhibit overt signs of toxicity.

While 64this compound shows promise, much of the detailed preclinical data on targeted radiotherapy in this class of compounds often refers to 64Cu-ATSM (Copper(II) diacetyl-bis(N4-methylthiosemicarbazone)). 64Cu-ATSM is a closely related analog that differs from this compound by a single methyl group and exhibits a lower redox potential, which enhances its reduction and trapping within hypoxic tissues. Preclinical studies have shown the efficacy of 64Cu-ATSM in internal radiotherapy (IRT), leading to increased survival in tumor-bearing hamsters and significant inhibition of tumor growth. Furthermore, 64Cu-ATSM has been reported to reduce the clonogenic survival of tumor cells and induce post-mitotic apoptosis in in vitro settings. Notably, 64Cu-ATSM IRT has also demonstrated the ability to inhibit tumor growth and eliminate both CD133- and CD133+ cancer cells, which is significant given that CD133+ cells are often associated with resistance to conventional radiotherapy and chemotherapy. These findings suggest that 64Cu-ATSM holds considerable potential as a therapeutic approach for targeting critical malignant characteristics of tumors, such as hypoxia and cancer stem-cell-like populations.

The efficacy of these copper complexes can be influenced by biological factors. For example, the expression of the MDR1 glycoprotein (B1211001) has been shown to impact the retention of both 64this compound and 64Cu-ATSM in human and murine tumors. Tumors with high MDR1 expression exhibited lower tracer activity and enhanced efflux, while the knockdown of MDR1 expression significantly improved tracer retention and reduced efflux.

Table 2: Preclinical Anti-tumor and Radiotherapy Effects of Copper Bis(thiosemicarbazone) Complexes

| Compound | Preclinical Effect | Notes/Mechanism |

| 64this compound | Inhibition of tumor growth; Inhibition of cancer cell implantation. | Demonstrated therapeutic potential with no overt toxicity at effective doses. |

| 64Cu-ATSM | Increased survival in tumor-bearing hamsters; Inhibition of tumor growth. | Targets hypoxic regions; Reduces clonogenic survival; Induces post-mitotic apoptosis. |

| 64Cu-ATSM | Elimination of CD133- and CD133+ cancer cells. | CD133+ cells are often resistant to conventional therapies, highlighting a potential advantage. |

| 64this compound & 64Cu-ATSM | Retention affected by MDR1 glycoprotein expression. | High MDR1 expression leads to lower tracer activity and enhanced efflux; Knockdown improves retention. |

Development in Hybrid Imaging Modalities (Preclinical)

This compound, particularly when labeled with positron-emitting isotopes such as 62Cu or 64Cu, has been extensively investigated as a radiopharmaceutical for Positron Emission Tomography (PET) imaging in preclinical settings. Its neutral and lipophilic characteristics facilitate rapid diffusion into cells, making it an effective agent for evaluating blood flow in various organs, including the brain, heart, and tumors.

The integration of functional imaging techniques like PET with anatomical imaging modalities such as Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) has led to the development of hybrid imaging systems. These hybrid modalities are crucial in oncology as they provide complementary information, enabling more precise localization and characterization of lesions. For instance, 62this compound has been studied as a potential agent for brain imaging. In the context of tumor characterization, 62this compound and 62Cu-ATSM have been utilized in combination to generate more accurate maps of hypoxia and perfusion within tumors. The relatively short half-lives of these isotopes allow for sequential imaging before and after therapeutic interventions on the same day.

The broader trend in preclinical imaging involves the development of multimodality systems that integrate various technologies, such as PET/SPECT/CT (Single Photon Emission Computed Tomography/PET/CT) and PET/SPECT/OI (Optical Imaging). This synergistic approach allows for the combination of functional data from nuclear imaging with anatomical and physiological insights from other modalities, thereby enhancing the comprehensive understanding of disease pathology in preclinical models.

Table 3: Preclinical Applications of this compound in Hybrid Imaging

| Isotope | Imaging Modality | Application Area | Key Characteristic/Benefit |

| 62Cu, 64Cu | PET | Blood flow evaluation (brain, heart, tumors) | Neutral, lipophilic, rapid diffusion into cells. |

| 62Cu | PET | Brain imaging | Potential for detailed cerebral perfusion studies. |

| 62Cu, 64Cu | PET/CT (Hybrid) | Tumor hypoxia and perfusion mapping | Complementary functional and anatomical information; Short half-lives allow for same-day pre/post-therapy imaging. |

Q & A

Q. Experimental Adjustments :

- Account for protein binding kinetics (e.g., HSA interactions) using equilibrium dialysis .

- Use isotopic labeling (e.g., ^64Cu) to track biodistribution and metabolic pathways.

Statistical Validation : Apply multivariate regression to isolate variables (e.g., pH, redox environment) affecting stability .

Q. What techniques identify this compound’s binding sites on Human Serum Albumin (HSA)?

- Methodological Answer :

- Competitive Displacement Assays : Co-incubate this compound with site-specific probes (e.g., warfarin for Sudlow site I, ibuprofen for Sudlow site II).

- Spectroscopic Methods : Circular dichroism (CD) to detect conformational changes in HSA upon binding.

- Findings : this compound binds preferentially to Sudlow site II, with 300–500% increase in free Cu^2+ when displaced by ibuprofen .

- Data Table :

| Competitor Drug | Binding Site | % Increase in Free [this compound] |

|---|---|---|

| Warfarin | Site I | <10% |

| Ibuprofen | Site II | 300–500% |

| Cisplatin | N/A | No significant change |

Q. How can researchers optimize this compound’s tumor-targeting efficiency while minimizing off-target binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify thiosemicarbazone side chains to alter lipophilicity and redox potential.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict HSA binding affinity.

- Validation : Compare tumor uptake ratios (T/NT) in xenograft models via PET imaging .

Methodological Guidance

Q. What frameworks are recommended for designing this compound studies?

- Answer : Apply the PICO framework:

- Population : Cell lines/animal models (e.g., hypoxic tumors).

- Intervention : this compound dosage, administration route.

- Comparison : Existing tracers (e.g., ^18F-FDG).

- Outcome : Tumor uptake, retention time, off-target effects .

- Ethical Compliance : Ensure radiolabeled compound handling follows ALARA principles and institutional biosafety protocols .

Q. How should contradictory data on this compound’s redox sensitivity be analyzed?

- Answer :

- Replicate Experiments : Conduct triplicate trials under standardized redox conditions.

- Data Triangulation : Combine electrochemical assays (cyclic voltammetry), spectroscopic data, and computational simulations (DFT).

- Peer Review : Pre-publish datasets on repositories like Zenodo for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.